molecular formula C10H12N2O B096943 2-(6-methyl-1H-benzimidazol-2-yl)ethanol CAS No. 18046-41-8

2-(6-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B096943
CAS RN: 18046-41-8
M. Wt: 176.21 g/mol
InChI Key: JCTXVOXHNXUCGG-UHFFFAOYSA-N
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Description

The compound "2-(6-methyl-1H-benzimidazol-2-yl)ethanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various benzimidazole derivatives that have been studied for their interesting chemical properties and potential applications in catalysis and fluorescence.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, Ru(II) complexes bearing benzimidazole ligands have been synthesized and characterized, demonstrating the potential for these compounds to be used in catalytic processes, such as the dehydrogenation of primary alcohols to carboxylic acids and H2 in an alcohol/CsOH system . Although the exact synthesis of "this compound" is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structure of these compounds can be further modified by substituents, which can influence their physical and chemical properties. For example, the crystal structure of a related compound, 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, reveals a nearly planar molecule with an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif . Such structural features are crucial for understanding the reactivity and interaction of these molecules with other substances.

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, often facilitated by their ability to act as ligands in metal complexes. The Ru(II) complexes mentioned earlier are capable of catalyzing the conversion of primary alcohols to carboxylic acids with high selectivity and yield, which is a significant reaction in organic synthesis . The specific interactions of benzimidazole derivatives with solvents like ethanol can also affect their fluorescence properties, as observed in the reduction of fluorescence intensity when 2-(2-pyridyl)benzimidazole interacts with ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of hydrogen bonds, and π-π interactions contribute to the stability of the crystal packing in these compounds . The fluorescence properties of these molecules are also noteworthy, as they can exhibit strong fluorescence emissions with large Stokes' shifts, which are of interest for applications in sensing and imaging . The interaction with ethanol, in particular, can lead to specific changes in fluorescence intensity, indicating a sensitivity to the environment that could be exploited in analytical chemistry .

Scientific Research Applications

DNA Binding and Staining

2-(6-methyl-1H-benzimidazol-2-yl)ethanol and its analogues, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. This property makes them useful in various scientific applications, including fluorescent DNA staining for cell biology studies. Hoechst derivatives, due to their ability to penetrate cells easily, are widely used for chromosome and nuclear staining, analysis of nuclear DNA content through flow cytometry, and plant chromosome analysis (Issar & Kakkar, 2013).

Radioprotectors and Topoisomerase Inhibitors

Beyond staining, Hoechst analogues find applications as radioprotectors and inhibitors of topoisomerase, enzymes involved in DNA replication and transcription. This suggests their potential in drug design and development, offering a foundation for exploring DNA-binding mechanisms and designing molecules with specific biological activities (Issar & Kakkar, 2013).

Synthesis and Biological Activities of Benzimidazole Derivatives

Benzimidazole and its derivatives, including this compound, play a crucial role in medicinal chemistry due to their significant pharmacological functions. These compounds are involved in a wide range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The Mannich reaction is highlighted as a versatile method in organic synthesis, allowing the creation of N-methyl derivatives and various drug molecules. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, indicating the importance of these compounds in developing new therapeutic agents (Vasuki et al., 2021).

Environmental Impact

Research on the environmental impact of compounds like ethanol, a component of gasoline blends, reveals the need for a thorough understanding of their effects on groundwater contamination. Ethanol can affect the transport and fate of contaminants such as BTEX (benzene, toluene, ethylbenzene, and xylene) following spills, potentially impacting drinking water sources. Understanding the environmental behavior of ethanol and related compounds is essential for assessing risks and benefits associated with their use in fuel formulations (Powers et al., 2001).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

Mechanism of Action

Target of Action

The primary target of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in cellular processes such as mitosis and intracellular transport .

Mode of Action

This compound interacts with its targets by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it leads to the malsegregation of chromosomes . This mechanism is similar to other benzimidazoles .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the cell cycle, particularly the mitotic phase, by preventing the proper segregation of chromosomes . This disruption can lead to cell cycle arrest and ultimately cell death, especially in rapidly dividing cells .

Pharmacokinetics

Similar benzimidazole derivatives are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, making benzimidazole derivatives potentially useful in the treatment of conditions characterized by abnormal cell proliferation .

Biochemical Analysis

Biochemical Properties

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Moreover, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with certain enzymes can inhibit their activity, thereby modulating metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cells are still under investigation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux . For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism in cancer cells. This inhibition can result in decreased energy production and cell proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for developing targeted therapies that maximize the compound’s therapeutic effects while minimizing side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. For example, the compound may localize to the mitochondria, affecting mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXVOXHNXUCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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